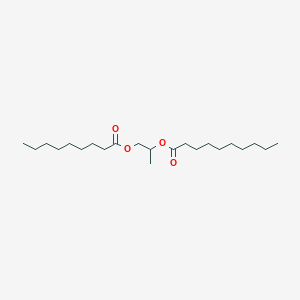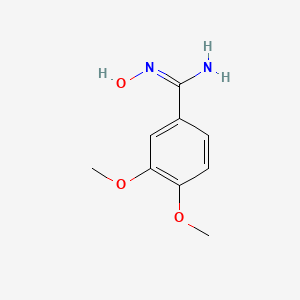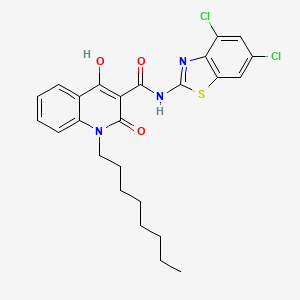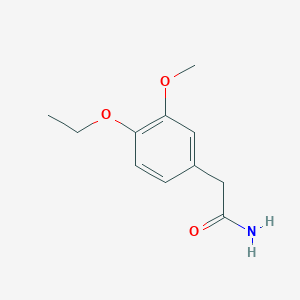![molecular formula C27H29N5 B12050849 3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルは、分子式C27H29N5、分子量423.566 g/molの複雑な有機化合物です . この化合物は、医薬品化学において多様な生物活性を持ち、用途が広いベンゾイミダゾール系に属しています .
2. 製法
合成経路と反応条件
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの合成は、通常、入手しやすい出発物質から始めて、複数のステップを踏みます。主なステップは以下のとおりです。
ベンゾイミダゾールコアの形成: これは通常、o-フェニレンジアミンと適切なカルボン酸またはその誘導体を酸性条件下で縮合させることで達成されます。
ピリド基の導入: このステップでは、ベンゾイミダゾール誘導体をピリジン誘導体と環化反応させます。
ピペラジン環の結合: ピペラジン環は、求核置換反応によって導入され、多くの場合、ピペラジンと適切な脱離基を用います。
最終的な官能基化: イソプロピル基と4-メチルベンジル基は、アルキル化反応によって最終段階で導入されます.
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。 これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮を実現する触媒の使用が含まれます .
3. 化学反応解析
反応の種類
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強酸化剤を用いて酸化させることができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸やケトンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります .
4. 科学研究への応用
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルは、いくつかの科学研究に応用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrido group: This step involves the cyclization of the benzimidazole derivative with a pyridine derivative.
Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Final functionalization: The isopropyl and 4-methylbenzyl groups are introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times .
化学反応の分析
Types of Reactions
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学的研究の応用
3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与します。この化合物はこれらの標的に結合し、その活性を阻害することで、所望の生物学的効果をもたらします。 正確な経路と分子標的は、特定の用途や研究対象となる生物系によって異なります .
類似化合物との比較
類似化合物
- 3-イソプロピル-1-[4-(2-ピリジニル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリル
- 3-イソプロピル-1-(4-メチル-1-ピペラジニル)ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリル
- 3-イソプロピル-1-(4-メチル-1-ピペリジニル)ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリル
独自性
3-イソプロピル-1-[4-(4-メチルベンジル)-1-ピペラジニル]ピリド[1,2-A]ベンゾイミダゾール-4-カルボニトリルの独自性は、4-メチルベンジル基とピペラジン環の存在など、特定の構造的特徴にあります。これらの特徴は、この化合物の独特の生物活性と化学的性質に貢献しています .
特性
分子式 |
C27H29N5 |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29N5/c1-19(2)22-16-26(32-25-7-5-4-6-24(25)29-27(32)23(22)17-28)31-14-12-30(13-15-31)18-21-10-8-20(3)9-11-21/h4-11,16,19H,12-15,18H2,1-3H3 |
InChIキー |
SHIYEOQETYPCSR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)

![1,2-bis[5-(Trifluoromethyl)pyrazol-3-yl]etnane](/img/structure/B12050791.png)



![5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B12050819.png)






